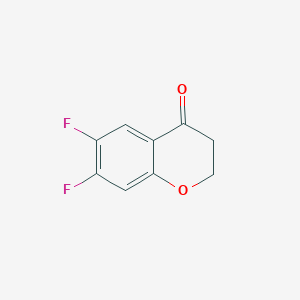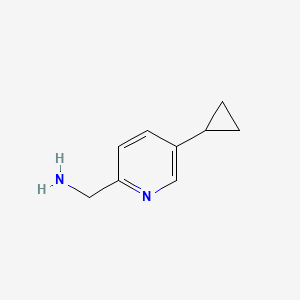
Methyl 3,3-dimethylcyclobutane-1-carboxylate
Overview
Description
“Methyl 3,3-dimethylcyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 3854-83-9 . It has a molecular weight of 142.2 and its IUPAC name is methyl 3,3-dimethylcyclobutanecarboxylate . The compound is typically stored in a refrigerator and is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3,3-dimethylcyclobutane-1-carboxylate” is1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“Methyl 3,3-dimethylcyclobutane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is typically stored in a refrigerator .Scientific Research Applications
Ring-Opening and Dimerisation Studies
Methyl 3,3-dimethylcyclobutane-1-carboxylate has been studied for its behavior in ring-opening and dimerisation reactions. For instance, Methyl 3,3-dimethylcyclopropenecarboxylate undergoes dimerisation at low temperatures to form bicyclobutane, which rearranges to a triene. These studies contribute to understanding the chemical reactivity and potential applications in synthetic organic chemistry (Baird, Hussain, & Clegg, 1987).
Synthesis of Cyclobutanes
Research has also focused on the synthesis of cyclobutanes using Methyl 3,3-dimethylcyclobutane-1-carboxylate. For example, a method for preparing methyl- and dimethyl-cyclobutanes from simple 1,3-diols involves phase transfer catalysed ring closure, highlighting its utility in creating complex molecular structures (Török & Molnár, 1993).
Study of Molecular and Crystal Structures
The compound has been used to study the molecular and crystal structures of various cyclobutane derivatives. For instance, the planarity of the cyclobutane ring in crystals of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was examined to understand the molecule's structural properties and intermolecular interactions (Shabir et al., 2020).
Understanding Chemical Strain and Effects
Studies on methyl 3,3-dimethylcyclobutane-1-carboxylate have contributed to understanding the strain in chemical structures and its effects. For example, research on the gem-dimethyl effect, where the acceleration of cyclization is observed, provides insight into the thermodynamics of chemical reactions involving cyclobutanes (Ringer & Magers, 2007).
Photodimerisation and Chemical Reactions
The compound is also explored in photodimerisation studies. For example, research on the topochemically controlled photodimerisation of crystalline methyl derivatives provides insights into the chemistry and reactivity under light exposure (Begley, Crombie, & Knapp, 1979).
Safety and Hazards
properties
IUPAC Name |
methyl 3,3-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSELMPFKJRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethylcyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



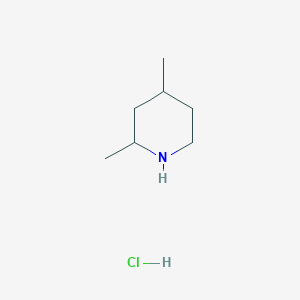
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
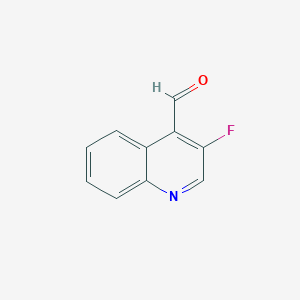
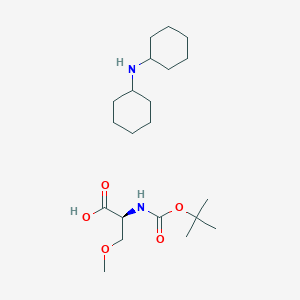
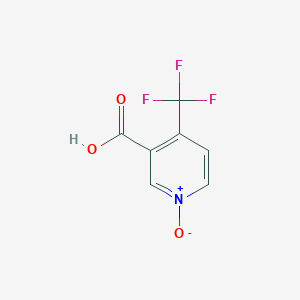

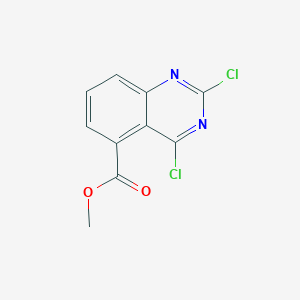

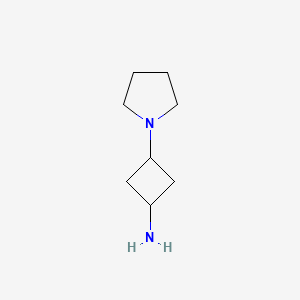
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
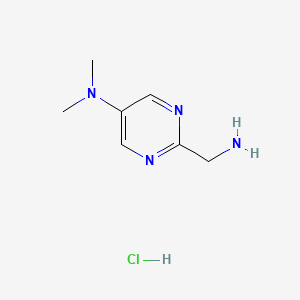
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)
